4-aminoadamantan-1-ol Hydrochloride
Overview
Description
4-Aminoadamantan-1-ol Hydrochloride is an organic compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol . It is a white crystalline solid with a strong ammonia odor at room temperature . This compound is primarily used in the synthesis of other organic compounds, including pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for synthesizing 4-Aminoadamantan-1-ol Hydrochloride involves using 5-hydroxy-2-adamantanone as a raw material. The process includes oximating with hydroxylamine hydrochloride, followed by hydrogenation reduction using raney nickel to obtain 4-amino-1-adamantanol. This is then subjected to acidification, salt formation, and recrystallization with methanol to yield the final product .
Another method involves using 5-hydroxy-2-adamantanone, aqueous ammonia as a solvent, and palladium-carbon for hydrogenation reduction. The resulting 4-amino-1-hydroxy adamantane is then acidified to form the hydrochloride salt .
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing yield and purity. The use of readily available and cost-effective raw materials, along with efficient reaction conditions, makes these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoadamantan-1-ol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium-carbon or raney nickel is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substituting the hydroxyl group.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Aminoadamantan-1-ol Hydrochloride has significant applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Serves as a precursor for pharmaceutical compounds with antiviral and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Aminoadamantan-1-ol Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown antiviral activity by inhibiting viral replication. In neuroprotection, it acts on NMDA receptors, modulating their activity and providing therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Amantadine Hydrochloride: Used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine Hydrochloride: Another antiviral compound with similar applications.
Memantine Hydrochloride: Used in the treatment of Alzheimer’s disease.
Uniqueness: 4-Aminoadamantan-1-ol Hydrochloride is unique due to its specific structural features and the versatility of its derivatives in various applications. Its ability to undergo multiple types of chemical reactions and its role as a precursor in pharmaceutical synthesis highlight its importance .
Properties
IUPAC Name |
4-aminoadamantan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPNQFVPHYHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62075-23-4, 20098-19-5 | |
Record name | trans-4-Amino-1-adamantanol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-aminoadamantan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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